N-propan-2-yloxepane-4-carboxamide
Description
N-propan-2-yloxepane-4-carboxamide is a carboxamide derivative featuring a seven-membered oxepane ring substituted at the 4-position with a carboxamide group, where the nitrogen atom is further substituted with a propan-2-yl (isopropyl) group. This structural configuration confers unique physicochemical properties, such as lipophilicity and conformational flexibility, which may influence its biological activity or industrial applications.
Properties
IUPAC Name |
N-propan-2-yloxepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)11-10(12)9-4-3-6-13-7-5-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNLPEMSMUUGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structural analogs and carboxamide derivatives cited in the evidence, focusing on substituents, applications, and research findings.
Structural Analogues
Key Differences
Backbone Flexibility: The oxepane ring in this compound introduces greater conformational flexibility compared to rigid aromatic backbones (e.g., propanil’s dichlorophenyl group) . This may enhance binding to enzymes or receptors requiring induced-fit interactions. In contrast, fenoxacrim’s pyrimidine-carboxamide hybrid structure provides planar rigidity, likely optimizing interactions with nucleic acids or microbial targets .
Substituent Effects :
- The isopropyl group in this compound increases steric bulk compared to smaller substituents (e.g., methyl or hydroxy groups in hydroxamic acids from ). This could reduce solubility but improve membrane permeability.
- Propanil’s dichlorophenyl group enhances electrophilicity, promoting reactivity with biological thiols or peroxidation pathways .
Functional Activity :
- Hydroxamic acids (e.g., Compounds 6–10) exhibit antioxidant properties via radical scavenging (IC₅₀ values: 12–45 μM against DPPH) . This compound lacks the hydroxamate (-CONHOH) moiety critical for metal chelation and radical neutralization.
- Propanil’s herbicidal activity is linked to inhibition of photosynthetic electron transport, a mechanism unlikely in oxepane-carboxamides due to divergent solubility and redox profiles .
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